

3-Ethyl-3-methylpentane: A Technical Examination as a Gasoline Component

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **3-Ethyl-3-methylpentane**

Cat. No.: **B092670**

[Get Quote](#)

For Researchers, Scientists, and Fuel Development Professionals

Introduction

3-Ethyl-3-methylpentane, a branched-chain alkane and a structural isomer of octane, presents an intriguing case study in the ongoing pursuit of high-performance, cleaner-burning gasoline formulations. As a constituent of the gasoline pool, its molecular structure suggests favorable anti-knock characteristics, a critical attribute for modern spark-ignition engines. This technical guide provides a comprehensive overview of **3-ethyl-3-methylpentane**, consolidating available physicochemical data, exploring its synthesis, and discussing its potential role in gasoline blends. While specific quantitative performance data such as Research Octane Number (RON) and Motor Octane Number (MON) are not readily available in publicly accessible literature, this guide establishes a foundational understanding based on existing chemical knowledge and general principles of fuel science.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of **3-ethyl-3-methylpentane** is fundamental to evaluating its suitability as a gasoline component. Key properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C8H18	[1] [2]
Molecular Weight	114.23 g/mol	[1] [3]
CAS Number	1067-08-9	[1] [3] [4]
Boiling Point	118.28 °C	[5]
Melting Point	-91 °C	[5]
Density	0.711 g/cm ³	[3]
Flash Point	13.1 °C	[3]
Appearance	Colorless liquid	[5]

Synthesis of 3-Ethyl-3-methylpentane

The synthesis of highly branched alkanes like **3-ethyl-3-methylpentane** is of significant interest for producing high-octane gasoline blendstocks. While specific industrial-scale production protocols for this particular isomer are not widely published, laboratory-scale synthesis can be achieved through established organic chemistry methodologies.

Experimental Protocol: Grignard Reaction Approach

One plausible laboratory synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration and hydrogenation. A detailed, generalized protocol is outlined below.

Objective: To synthesize **3-ethyl-3-methylpentane** from pentan-3-one.

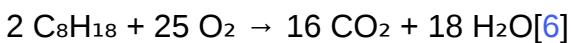
Materials:

- Pentan-3-one
- Ethyl magnesium bromide (Grignard reagent)
- Anhydrous diethyl ether

- Sulfuric acid (for dehydration)
- Palladium on carbon (Pd/C) catalyst (for hydrogenation)
- Hydrogen gas
- Standard glassware for organic synthesis (reflux condenser, dropping funnel, etc.)

Procedure:

- Grignard Reaction:
 - In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place a solution of pentan-3-one in anhydrous diethyl ether.
 - Slowly add ethyl magnesium bromide in diethyl ether from the dropping funnel to the stirred solution at room temperature.
 - After the addition is complete, reflux the mixture for 2-3 hours to ensure the reaction goes to completion.
 - Cool the reaction mixture in an ice bath and quench by slow addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer, and extract the aqueous layer with diethyl ether.
 - Combine the organic extracts, dry over anhydrous magnesium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol, 3-ethyl-3-methylpentan-3-ol.
- Dehydration:
 - Mix the crude alcohol with a catalytic amount of sulfuric acid.
 - Heat the mixture to induce dehydration, distilling the resulting alkene (a mixture of isomers) as it forms.


- Wash the collected distillate with a sodium bicarbonate solution and then with water, dry over anhydrous calcium chloride, and distill to purify the alkene mixture.
- Hydrogenation:
 - In a suitable hydrogenation apparatus, dissolve the purified alkene mixture in a solvent such as ethanol.
 - Add a catalytic amount of palladium on carbon (Pd/C).
 - Subject the mixture to a hydrogen atmosphere at a suitable pressure and temperature until the uptake of hydrogen ceases.
 - Filter the reaction mixture to remove the catalyst.
 - Remove the solvent by distillation to obtain the final product, **3-ethyl-3-methylpentane**.

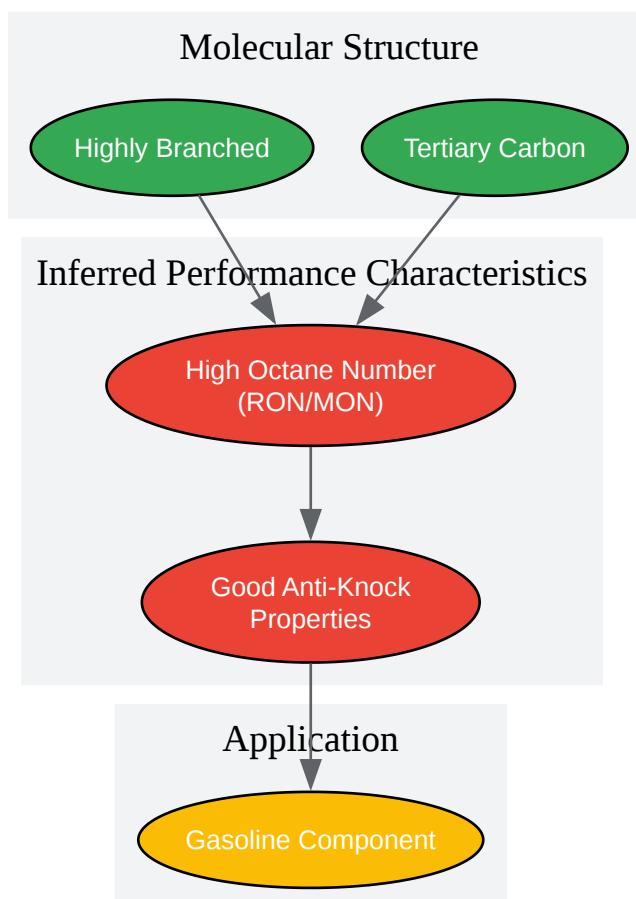
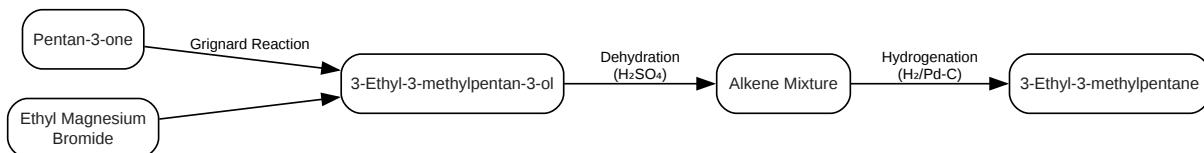
Expected Yield: While specific yields for this multi-step synthesis of **3-ethyl-3-methylpentane** are not documented, similar Grignard-based syntheses of alkanes can be expected to have moderate overall yields.

Combustion and Engine Performance

The combustion characteristics of a fuel component are paramount to its performance in an internal combustion engine. For branched alkanes like **3-ethyl-3-methylpentane**, the molecular structure generally leads to a higher resistance to auto-ignition (knocking) compared to their straight-chain counterparts.

While specific engine test data for **3-ethyl-3-methylpentane** is not available, we can infer its likely behavior based on its structural properties. The tertiary carbon atom and the overall compact, branched structure would be expected to result in a higher octane number compared to n-octane. The complete combustion of **3-ethyl-3-methylpentane** in excess oxygen produces carbon dioxide and water, as shown in the balanced chemical equation:

The actual combustion process in an engine is more complex, involving a series of radical chain reactions. The stability of the intermediate radicals formed from **3-ethyl-3-**



methylpentane would influence its combustion rate and, consequently, its performance and emission profile.

Blending Behavior in Gasoline

The effectiveness of a gasoline component is not solely determined by its individual properties but also by its blending behavior with other components in the fuel mixture. The blending octane number (BON) of a component can be higher or lower than its pure component octane number, a phenomenon known as synergistic or antagonistic blending.

For highly branched alkanes, the blending behavior is often non-linear. While there is no specific data for **3-ethyl-3-methylpentane**, it is anticipated that its blending behavior would be influenced by the composition of the base gasoline.

Diagrams

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Ethyl-3-methylpentane | C8H18 | CID 14018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Ethyl-3-methylpentane | 1067-08-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. lookchem.com [lookchem.com]
- 4. 3-ETHYL-3-METHYL PENTANE CAS#: 1067-08-9 [m.chemicalbook.com]
- 5. Page loading... [guidechem.com]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [3-Ethyl-3-methylpentane: A Technical Examination as a Gasoline Component]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b092670#3-ethyl-3-methylpentane-as-a-component-of-gasoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com